molecular formula C10H13ClFN B1320853 N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine CAS No. 823189-82-8

N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine

Cat. No.: B1320853
CAS No.: 823189-82-8
M. Wt: 201.67 g/mol
InChI Key: KPFQCDBZECWZSW-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, attached to a propan-2-amine group

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFQCDBZECWZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592484
Record name N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823189-82-8
Record name 2-Chloro-4-fluoro-N-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823189-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzyl chloride and isopropylamine.

    Reaction: The 2-chloro-4-fluorobenzyl chloride is reacted with isopropylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours until the reaction is complete.

    Purification: The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-Chloro-4-fluorophenyl)methyl]ethan-1-amine: Similar structure but with an ethan-1-amine group instead of propan-2-amine.

    N-[(2-Chloro-4-fluorophenyl)methyl]butan-2-amine: Similar structure but with a butan-2-amine group instead of propan-2-amine.

Uniqueness

N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the propan-2-amine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-2-amine backbone with a chloro and fluorine substitution on the phenyl ring. These substitutions can significantly influence its biological activity by altering binding affinities and selectivity towards various molecular targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The presence of the chloro and fluoro groups enhances the compound's ability to modulate enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects in various conditions.

1. Antibacterial Activity

Studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example, related fluorophenyl compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .

2. Antioxidant Activity

Research has shown that this compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The presence of electron-withdrawing groups like fluorine can enhance the stability of radical intermediates, thereby improving antioxidant efficacy .

3. Antitumor Activity

This compound has been investigated for its potential antitumor effects. In vitro studies have suggested that it may inhibit tumor cell proliferation by inducing apoptosis and causing cell cycle arrest in cancer cell lines . For instance, compounds with similar structural motifs have shown IC50 values as low as 1.30 µM against HepG2 liver cancer cells, indicating potent antitumor activity .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a related compound in xenograft models, demonstrating a tumor growth inhibition (TGI) rate of approximately 48.89% compared to standard treatments . This highlights the potential utility of this compound in cancer therapy.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of similar compounds, revealing significant selectivity towards histone deacetylases (HDACs). The compound's ability to selectively inhibit HDAC3 was particularly noteworthy, suggesting a targeted approach in cancer treatment .

Comparison with Similar Compounds

The biological activities of this compound can be compared with other structurally related amines:

Compound NameAntibacterial Activity (MIC µM)Antitumor Activity (IC50 µM)
This compound4.69 - 22.91.30
2-(4-Fluorophenyl)propan-2-amine5.64 - 77.3817.25
2-(2-Fluorophenyl)propan-2-amineNot reportedNot reported

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